molecular formula C20H19NO2 B1302457 ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate CAS No. 3652-61-7

ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

Cat. No. B1302457
CAS RN: 3652-61-7
M. Wt: 305.4 g/mol
InChI Key: YHEGUULWFOVVRG-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 3652-61-7 . It has a molecular weight of 305.38 .


Molecular Structure Analysis

The InChI code for Ethyl 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate is 1S/C20H19NO2/c1-3-23-20(22)18-14-19(16-10-6-4-7-11-16)21(15(18)2)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate has a melting point range of 95–99 °C . The compound should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate has been utilized in the synthesis of complex organic compounds. For instance, Dmitriev et al. (2014) described its use in a three-component spiro heterocyclization process to create substituted pyrrole derivatives (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014). Similarly, Zhu et al. (2003) explored its role in a phosphine-catalyzed annulation, highlighting its potential in creating tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Structural Analysis and Spectroscopy

properties

IUPAC Name

ethyl 2-methyl-1,5-diphenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-23-20(22)18-14-19(16-10-6-4-7-11-16)21(15(18)2)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEGUULWFOVVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372449
Record name Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate

CAS RN

3652-61-7
Record name Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YH He, GQ Wang, KL Xu, Z Guan - Zeitschrift für Naturforschung B, 2011 - degruyter.com
The ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate, [bmim]HSO 4 , was used as a catalyst and reaction medium for the pyrrole synthesis, and a wide range of aliphatic, …
Y Liu, YL Hu - Journal of the Iranian Chemical Society, 2018 - Springer
A supported ionic liquid ILCF 3 SO 3 @SiO 2 was synthesized and used as a highly efficient catalyst in the Paal–Knorr reaction for the preparation of pyrroles. The heterogeneous …
BL Li, PH Li, XN Fang, CX Li, JL Sun, LP Mo, ZH Zhang - Tetrahedron, 2013 - Elsevier
Four-component coupling of amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane has been achieved in gluconic acid aqueous solution (GAAS) to produce polysubstituted …

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